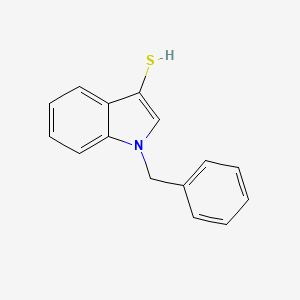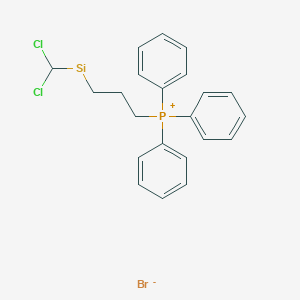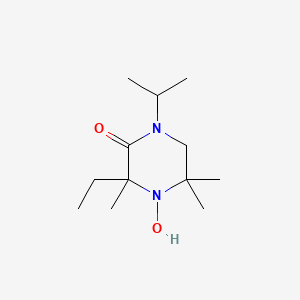
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a hydroxyl group, an ethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 3-ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The piperazine ring can interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone: This compound shares a similar structural motif but lacks the piperazine ring.
3,5,5-Trimethyl-1-hexanol: This compound has a similar alkyl chain but does not contain the piperazine ring or hydroxyl group.
Uniqueness
3-Ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one is unique due to the combination of its functional groups and the presence of the piperazine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
80310-29-8 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-3,5,5-trimethyl-1-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C12H24N2O2/c1-7-12(6)10(15)13(9(2)3)8-11(4,5)14(12)16/h9,16H,7-8H2,1-6H3 |
InChI Key |
CGAVPNMSLVJSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(CC(N1O)(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


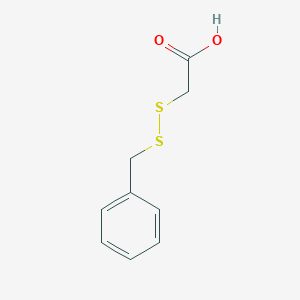


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
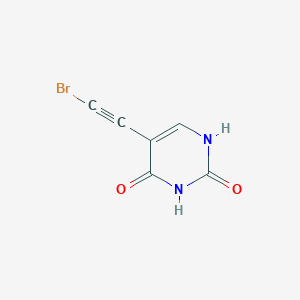
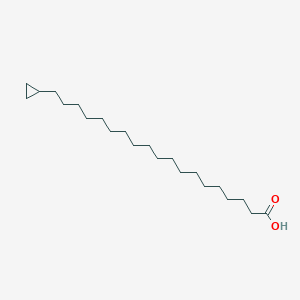

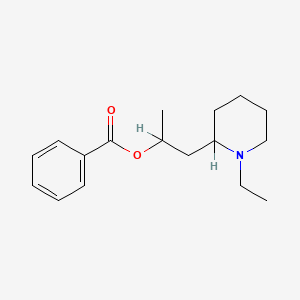
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
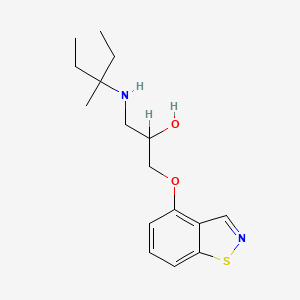
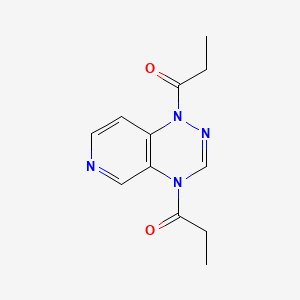
![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)
